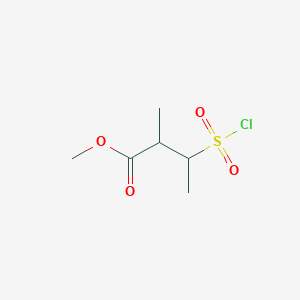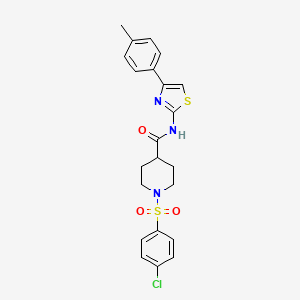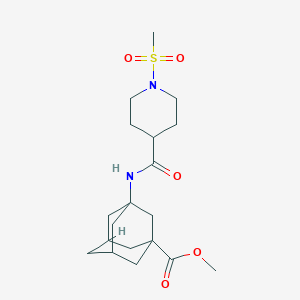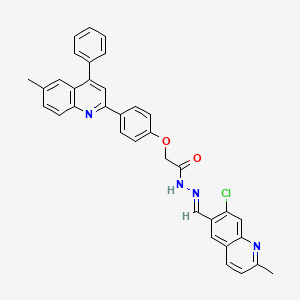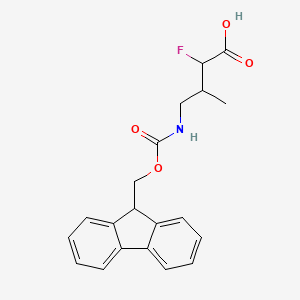
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid is a synthetic organic compound characterized by its complex molecular structure. It contains a fluorenyl group, a fluorine atom, and a carboxylic acid functional group, making it a versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with fluorene derivatives and amino acids.
Reaction Steps: The fluorene derivative undergoes a series of reactions, including protection of the amino group, introduction of the fluorine atom, and subsequent carboxylation.
Conditions: Reactions are often carried out under anhydrous conditions, using solvents like dichloromethane or tetrahydrofuran, and catalysts such as DCC (Dicyclohexylcarbodiimide) for amide bond formation.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using reactors that allow precise control of temperature and pressure.
Purification: The product is purified using techniques like recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be employed to reduce the fluorenyl group.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide) are used.
Reduction: Common reagents include LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like HCl (Hydrochloric acid) or Br₂ (Bromine) are used.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated compounds and esters.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving protein interactions. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.
Comparaison Avec Des Composés Similaires
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester: Used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpent-4-enoic acid: Another fluorenyl derivative used in organic synthesis.
Uniqueness: The presence of the fluorine atom and the specific arrangement of functional groups make 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid unique compared to similar compounds. This uniqueness allows for distinct reactivity and applications.
Propriétés
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-12(18(21)19(23)24)10-22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHLJWYCMAEABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2989448.png)
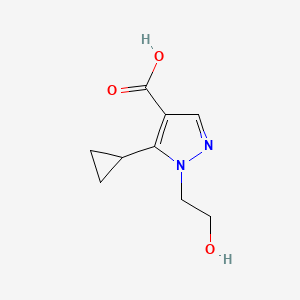
![3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989452.png)
![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride](/img/structure/B2989454.png)

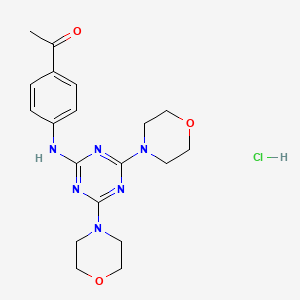
![3,4,5,6-tetrachloro-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2989457.png)
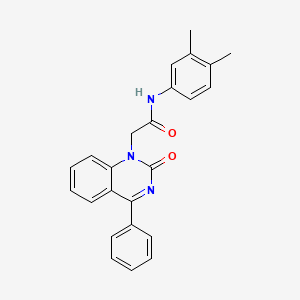
![N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2989460.png)
![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)
